molecular formula C20H19N3O4 B11538592 (5E)-5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11538592
M. Wt: 365.4 g/mol
InChI Key: SACIIOIPFJSPMI-GZTJUZNOSA-N
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Description

The compound (5E)-5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic molecule characterized by its complex structure, which includes a pyrimidine core substituted with dimethylamino and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution Reactions: The introduction of the dimethylamino and methoxyphenyl groups can be achieved through nucleophilic substitution reactions. For example, the dimethylamino group can be introduced via a nucleophilic aromatic substitution reaction using dimethylamine.

    Aldol Condensation: The final step involves an aldol condensation reaction between the pyrimidine derivative and 4-(dimethylamino)benzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of the dimethylamino group can enhance binding affinity to biological targets.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or dyes, due to its electronic properties.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine core can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[4-(dimethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but lacks the methoxy group.

    (5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with the methoxy group in a different position.

Uniqueness

The presence of both the dimethylamino and methoxyphenyl groups in (5E)-5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione provides unique electronic and steric properties, which can enhance its reactivity and binding affinity compared to similar compounds. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H19N3O4/c1-22(2)14-9-7-13(8-10-14)11-17-18(24)21-20(26)23(19(17)25)15-5-4-6-16(12-15)27-3/h4-12H,1-3H3,(H,21,24,26)/b17-11+

InChI Key

SACIIOIPFJSPMI-GZTJUZNOSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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